molecular formula C11H11NO B1625776 3-Ethylquinolin-2(1H)-one CAS No. 2217-31-4

3-Ethylquinolin-2(1H)-one

Cat. No. B1625776
CAS RN: 2217-31-4
M. Wt: 173.21 g/mol
InChI Key: LSDLXVLSONJZIU-UHFFFAOYSA-N
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Description

“3-Ethylquinolin-2(1H)-one” would be a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

While specific synthesis methods for “3-Ethylquinolin-2(1H)-one” might not be available, quinolines can be synthesized through various methods. One such method is the Vilsmeier-Haack reaction, which has been used for the synthesis of substituted quinolines .


Molecular Structure Analysis

The molecular structure of “3-Ethylquinolin-2(1H)-one” would be similar to that of quinoline, with an ethyl group at the 3-position and a ketone group at the 2-position. Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For instance, 8-hydroxyquinoline reacts with metal ions, losing the proton and forming 8-hydroxyquinolinato-chelate complexes .


Physical And Chemical Properties Analysis

Quinoline has a molar mass of 129.16 g/mol, a density of 1.093 g/mL, a melting point of -15 °C, and a boiling point of 237 °C . It is slightly soluble in water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Chemical Behavior and Derivative Synthesis

Studies have explored the chemical behavior of compounds related to 3-Ethylquinolin-2(1H)-one, such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This compound has been used to prepare a variety of heterocyclic systems, highlighting its utility in synthesizing diverse chemical structures like pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and quinolino[4,3-b][1,5]benzodiazepine derivatives (Ibrahim et al., 2012).

Spectrophotometric Studies

A study on 6-ethyl-4-hydroxyquinolin-2(1H)-one, closely related to 3-Ethylquinolin-2(1H)-one, synthesized new hydroxyl-azo dyes derived from it. The research evaluated the solvent effects on their ultraviolet-visible absorption spectra, contributing to the understanding of dye properties and applications in various solvents (Yahyazadeh et al., 2022).

Synthesis of Quinazolinones

Several studies have focused on synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a category of compounds structurally similar to 3-Ethylquinolin-2(1H)-one. These syntheses, often involving catalytic processes, highlight the importance of 3-Ethylquinolin-2(1H)-one derivatives in generating biologically and chemically significant quinazolinones (Song et al., 2012), (Abdollahi-Alibeik & Shabani, 2011).

Nonlinear Optical Properties

Research on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium, structurally related to 3-Ethylquinolin-2(1H)-one, explored their nonlinear optical properties. This study offers insights into the potential of these compounds in optical limiting applications (Ruanwas et al., 2010).

Metabolic Enzyme Inhibition

A study on 3‐Amino‐2‐ethylquinazolin‐4(3H)‐one, which shares a core structure with 3-Ethylquinolin-2(1H)-one, synthesized novel derivatives and tested them against various metabolic enzymes. These compounds showed significant enzyme inhibition, indicating potential applications in biochemical and pharmacological research (Tokalı et al., 2021).

Fluorescence Properties

Research has been conducted on 3-hydroxyquinolin-4(1H)-ones, closely related to 3-Ethylquinolin-2(1H)-one, to assess their fluorescence properties. These studies explore their potential use as molecular fluorescent probes, which can be significant in various scientific fields, including biochemistry (Motyka et al., 2011).

Eco-Friendly Synthesis Methods

There is ongoing research on eco-friendly synthesis methods for quinoline derivatives, including 3-Ethylquinolin-2(1H)-one. These methods focus on sustainability and efficiency in chemical synthesis, which is crucial for environmentally conscious scientific practices (Chen et al., 2007), (Almarhoon et al., 2019).

Safety And Hazards

Quinoline is labeled as a potential hazard and should be handled with caution. It can irritate and burn the skin and eyes, and inhaling it can irritate the nose, throat, and lungs . High exposure can cause headache, nausea, vomiting, and dizziness .

Future Directions

The future directions for “3-Ethylquinolin-2(1H)-one” would depend on its specific applications. Quinoline and its derivatives have diverse applications, and over 200 biologically active quinoline and quinazoline alkaloids have been identified . Therefore, “3-Ethylquinolin-2(1H)-one” could potentially have a wide range of applications in fields such as medicine, agriculture, and materials science.

properties

IUPAC Name

3-ethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDLXVLSONJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497255
Record name 3-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylquinolin-2(1H)-one

CAS RN

2217-31-4
Record name 3-Ethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mabire, S Coupa, C Adelinet… - Journal of medicinal …, 2005 - ACS Publications
We describe the discovery and the structure−activity relationship of a new series of quinoline derivatives acting as selective and highly potent noncompetitive mGlu1 antagonists. We …
Number of citations: 100 pubs.acs.org

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